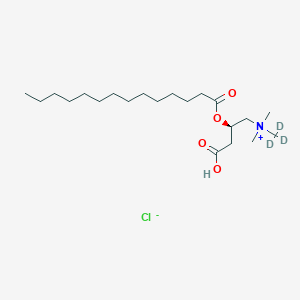

Myristoyl-L-carnitine-d3Hydrochloride

Description

Properties

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Biological Roles of Long-Chain Acylcarnitines: A Focus on Myristoyl-L-carnitine

Abstract

Long-chain acylcarnitines (LCACs) are essential intermediates in cellular energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, their biological significance extends far beyond this canonical function. Myristoyl-L-carnitine (C14), a prominent member of this class, serves as a critical metabolic shuttle and an emerging bioactive molecule implicated in a spectrum of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the multifaceted roles of myristoyl-L-carnitine, from its fundamental involvement in mitochondrial bioenergetics to its influence on cellular signaling, membrane dynamics, and the pathogenesis of metabolic diseases. We will dissect the mechanisms of its synthesis and transport, detail its broader biological impacts, and provide robust, field-proven methodologies for its scientific investigation, catering to researchers, and professionals in drug development.

The Carnitine Shuttle: The Gateway to Fatty Acid Oxidation

At the heart of cellular energy homeostasis lies the critical process of fatty acid oxidation (FAO), which provides the primary fuel source for tissues with high energy demands, such as cardiac and skeletal muscle.[1][2] Long-chain fatty acids, however, cannot passively cross the inner mitochondrial membrane. Their entry is facilitated by the carnitine shuttle, a sophisticated transport system for which long-chain acylcarnitines are the indispensable cargo.[3][4]

The shuttle's operation can be distilled into three enzymatic steps:

-

Esterification in the Cytosol: Long-chain fatty acyl-CoAs are esterified to L-carnitine by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane. This reaction forms the long-chain acylcarnitine, such as myristoyl-L-carnitine, and releases Coenzyme A (CoA).[2] This is the rate-limiting step of FAO.

-

Translocation across the Inner Membrane: The newly formed acylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT) in exchange for a free carnitine molecule.[4][5]

-

Regeneration in the Matrix: Within the mitochondrial matrix, Carnitine Palmitoyltransferase 2 (CPT2) catalyzes the reverse reaction, transferring the acyl group from carnitine back to CoA, regenerating the fatty acyl-CoA for β-oxidation and liberating free carnitine to be shuttled back to the cytosol.[6]

This elegant system ensures a steady supply of fatty acids for ATP production while maintaining distinct cytosolic and mitochondrial pools of CoA.[5]

Figure 2: Pathophysiological Signaling Roles of Accumulated LCACs.

Implications in Health and Disease

Alterations in myristoyl-L-carnitine levels are associated with a range of clinical conditions, making it a valuable biomarker.

-

Inherited Metabolic Disorders: Deficiencies in enzymes like CPT2 or VLCAD lead to a characteristic buildup of specific LCACs, including myristoyl-L-carnitine, which is diagnostic in newborn screening panels. [6]* Cardiovascular Disease: Elevated plasma LCACs are linked to heart failure, coronary artery disease, and arrhythmias, likely due to their detrimental effects on cardiomyocyte energy production and ion channel function. [1]* Mitochondrial Myopathy: Patients with mitochondrial myopathies often exhibit elevated concentrations of acylcarnitines, particularly hydroxylated long-chain species, reflecting impaired β-oxidation. [7][8]* Other Conditions: Decreased levels of myristoyl-L-carnitine have been noted in patients with chronic fatigue syndrome, while increased levels are seen in end-stage renal disease. [9]It is also being investigated as a potential marker for diabetes and autoimmune hepatitis. [10]

Methodologies for the Study of Myristoyl-L-carnitine

Accurate quantification and functional analysis of myristoyl-L-carnitine are paramount to understanding its biological role. The gold-standard analytical technique is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). [11][12]

Figure 3: General Experimental Workflow for LCAC Quantification.

Protocol: Quantification of Myristoyl-L-carnitine in Plasma by LC-MS/MS

This protocol provides a robust framework for the sensitive and specific quantification of myristoyl-L-carnitine.

A. Rationale: This method utilizes stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. Protein precipitation removes the bulk of interfering macromolecules, and chromatographic separation resolves myristoyl-L-carnitine from other isomers and contaminants before detection by MS/MS, which provides specificity and sensitivity. [11][12][13] B. Materials:

-

Plasma samples (stored at -80°C)

-

Myristoyl-L-carnitine analytical standard () [11]* d3-Myristoyl-L-carnitine (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

96-well plates

-

Centrifuge capable of handling plates

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

C. Step-by-Step Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

In a 96-well plate, add 50 µL of plasma to each well.

-

Add 10 µL of the internal standard working solution (e.g., d3-Myristoyl-L-carnitine in methanol) to each well.

-

Causality: The internal standard is added early to account for any analyte loss during the subsequent extraction steps.

-

-

Protein Precipitation:

-

Add 200 µL of ice-cold acetonitrile to each well.

-

Mix thoroughly by vortexing for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Causality: Cold acetonitrile efficiently denatures and precipitates plasma proteins, releasing small molecule analytes like acylcarnitines into the supernatant.

-

-

Analyte Isolation:

-

Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a new 96-well plate, avoiding the protein pellet.

-

Causality: Centrifugation separates the soluble analytes from the solid protein debris.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

-

Causality: Evaporation concentrates the analyte. Reconstitution in the mobile phase ensures compatibility with the HPLC system and proper injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the reconstituted sample onto an appropriate HPLC column (e.g., a C18 reversed-phase or HILIC column). [12]Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a formic acid modifier to achieve separation.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both myristoyl-L-carnitine and its labeled internal standard.

-

Causality: Chromatography separates analytes based on their physicochemical properties. MRM provides two levels of mass filtering (precursor and product ions), ensuring highly specific and sensitive detection of the target analyte.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Generate a calibration curve using known concentrations of the analytical standard and calculate the concentration of myristoyl-L-carnitine in the unknown samples.

-

Conclusion and Future Directions

Myristoyl-L-carnitine is far more than a simple metabolic intermediate. It is a pivotal molecule at the crossroads of energy metabolism, cellular signaling, and disease. Its fundamental role in shuttling fatty acids for β-oxidation is undisputed, but the consequences of its dysregulation reveal a potent bioactive lipid with the ability to modulate mitochondrial health, inflammation, apoptosis, and ion channel function. As such, the precise measurement of myristoyl-L-carnitine and other LCACs serves as a critical diagnostic and prognostic tool in a growing number of pathologies.

For drug development professionals, understanding the dual nature of LCACs is crucial. Targeting the carnitine shuttle to modulate fatty acid oxidation holds therapeutic promise for metabolic diseases. However, the potential for off-target effects due to the accumulation of these signaling-active lipids must be carefully considered. Future research should continue to unravel the specific protein interactions and downstream signaling cascades initiated by myristoyl-L-carnitine, paving the way for more targeted therapeutic interventions that can harness its metabolic benefits while mitigating its potential pathological effects.

References

-

Longo, N., Frigeni, M., & Pasquali, M. (2016). Carnitine transport and fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(10), 1647-1655. [Link]

-

McCoin, C. S., Knotts, T. A., & Adams, S. H. (2015). Acylcarnitines as translational biomarkers of mitochondrial dysfunction. Metabolites, 5(4), 635-654. [Link]

-

Tein, I., & Vockley, J. (2011). Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 96(7), E1133–E1137. [Link]

-

McCorkle, K., & Adams, S. H. (2011). Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects. American Journal of Physiology-Endocrinology and Metabolism, 301(5), E877-E887. [Link]

-

Orngreen, M. C., Duno, M., Ejstrup, R., Vissing, J., & Laforêt, P. (2019). Hydroxylated Long-Chain Acylcarnitines Are Biomarkers of Mitochondrial Myopathy. The Journal of Clinical Endocrinology & Metabolism, 104(12), 6051-6059. [Link]

-

National Center for Biotechnology Information. (n.d.). Myristoylcarnitine. PubChem Compound Summary for CID 6426854. Retrieved from [Link].

-

Human Metabolome Database. (2021). Showing metabocard for Myristoylcarnitine (HMDB0254979). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (-)-Myristoylcarnitine. PubChem Compound Summary for CID 53477791. Retrieved from [Link].

-

Chem-Impex. (n.d.). Myristoyl-L-carnitine chloride. Retrieved from [Link]

-

Li, K., Li, Y., & Liu, G. (2007). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Rapid Communications in Mass Spectrometry, 21(10), 1629-1636. [Link]

-

El-Hattab, A. W., & Scaglia, F. (2015). Disorders of carnitine biosynthesis and transport. YMGME, 116(3), 107-117. [Link]

-

Bertin Bioreagent. (n.d.). Myristoyl-L-carnitine (chloride). Retrieved from [Link]

-

Vescovo, G., Ravara, B., & D'Amico, E. (2002). L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure. American Journal of Physiology-Cell Physiology, 283(3), C802-C810. [Link]

-

Wu, J., & Corr, P. B. (1994). Activation and inhibition of reconstituted cardiac L-type calcium channels by palmitoyl-L-carnitine. Journal of Biological Chemistry, 269(3), 1909-1915. [Link]

-

Płonka, J., & Drapała, A. (2014). Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 96, 22-34. [Link]

-

Spedding, M., & Mir, A. K. (1987). Direct Activation of Ca2+ Channels by Palmitoyl Carnitine, a Putative Endogenous Ligand. British Journal of Pharmacology, 92(2), 457-468. [Link]

-

Longo, A., Bruno, G., & Curti, S. (1995). Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after precolumn derivatization with 1-aminoanthracene. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 299-307. [Link]

-

Li, J. L., Wang, Q. Y., & Luan, H. Y. (2007). L-carnitine protects against apoptosis of murine MC3T3-E1 osteoblastic cells. Apoptosis, 12(1), 163-172. [Link]

-

Di Lisa, F., & Ziegler, M. (2009). Carnitine homeostasis, mitochondrial function, and cardiovascular disease. Current Medicinal Chemistry, 16(34), 4470-4476. [Link]

-

Adeva-Andany, M. M., Calvo-Castro, I., & Fernández-Fernández, C. (2017). Biomedical role of L-carnitine in several organ systems, cellular tissues, and COVID-19. Nutrición Hospitalaria, 34(6), 1391-1406. [Link]

-

Longo, N., Amat di San Filippo, C., & Pasquali, M. (2006). Disorders of carnitine transport and the carnitine cycle. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 77-85. [Link]

-

Biocrates Life Sciences AG. (2020). Carnitine - Metabolite of the month. Retrieved from [Link]

-

Moretti, S., Alesse, E., & Di Marzio, L. (2000). L-carnitine reduces lymphocyte apoptosis and oxidant stress in HIV-1-infected subjects treated with zidovudine and didanosine. Antiviral Therapy, 5(2), 115-123. [Link]

-

Galli, G., & Fratelli, M. (2002). Reduction of apoptosis through the mitochondrial pathway by the administration of acetyl-L-carnitine to mouse fibroblasts in culture. Experimental Cell Research, 277(1), 80-87. [Link]

-

Micheletti, R., Zuanetti, G., & Schiavone, A. (1992). Effect of propionyl-L-carnitine on L-type calcium channels in human heart sarcolemma. Molecular and Cellular Biochemistry, 116(1-2), 159-164. [Link]

-

Ishii, T., & Kyuwa, S. (1994). L-carnitine and some of its analogs delay the onset of apoptotic cell death initiated in murine C2.8 hepatocytic cells after hepatocyte growth factor deprivation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1224(3), 333-341. [Link]

-

Wikipedia. (n.d.). Carnitine biosynthesis. Retrieved from [Link]

-

Abo El-Azm, A. M., El-Baky, R. M. A., & El-Sayed, A. I. (2025). L-carnitine as a novel approach for pain and inflammation relief in rheumatoid arthritis. Inflammopharmacology, 33(5), 1956-1964. [Link]

-

Life Extension. (2015). L carnitine supplementation lowers inflammation in heart disease. Retrieved from [Link]

-

Linus Pauling Institute. (n.d.). L-Carnitine. Retrieved from [Link]

-

DiNicolantonio, J. J., & O'Keefe, J. H. (2024). Revisiting the Role of Carnitine in Heart Disease Through the Lens of the Gut Microbiota. Nutrients, 16(24), 4244. [Link]

-

Flanagan, J. L., Simmons, P. A., & Vehige, J. (2010). The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation. Journal of Gerontology, 65A(9), 927-936. [Link]

-

Haghighatdoost, F., Jabbari, M., & Hariri, M. (2019). The effect of L-carnitine on inflammatory mediators: a systematic review and meta-analysis of randomized clinical trials. European Journal of Clinical Pharmacology, 75(7), 917-927. [Link]

-

Sepand, M. R., Samimi, A., & Razavi, S. (2022). The effects of L-carnitine supplementation on inflammatory and anti-inflammatory markers in adults: a systematic review and dose-response meta-analysis. Nutrition Journal, 21(1), 61. [Link]

-

Abo El-Azm, A. M., El-Baky, R. M. A., & El-Sayed, A. I. (2025). L-carnitine as a novel approach for pain and inflammation relief in rheumatoid arthritis. Inflammopharmacology. [Link]

-

Lazzarato, C., & Kruse, F. E. (2021). L-carnitine suppresses transient receptor potential vanilloid type 1 activity and myofibroblast transdifferentiation in human corneal keratocytes. Scientific Reports, 11(1), 4721. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 4. Carnitine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 5. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Myristoyl-L-carnitine chloride | TargetMol [targetmol.com]

- 11. Myristoyl- L -carnitine analytical standard 25597-07-3 [sigmaaldrich.com]

- 12. bevital.no [bevital.no]

- 13. research.unipd.it [research.unipd.it]

An In-Depth Technical Guide to Myristoyl-L-carnitine-d3 Hydrochloride: A Crucial Tool in Metabolic Research and Drug Development

This guide provides a comprehensive technical overview of Myristoyl-L-carnitine-d3 Hydrochloride, a stable isotope-labeled internal standard essential for the accurate quantification of myristoylcarnitine in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, and its critical role in mass spectrometry-based metabolic studies.

Introduction: The Significance of Myristoylcarnitine and Its Labeled Analog

L-carnitine and its acyl esters, collectively known as acylcarnitines, are pivotal to cellular energy metabolism. They are integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, the primary energy-generating pathway for the heart and skeletal muscles. Myristoyl-L-carnitine, a C14 acylcarnitine, is a naturally occurring long-chain acylcarnitine. Aberrant levels of myristoylcarnitine in biological fluids can be indicative of underlying metabolic disorders, including fatty acid oxidation defects. Consequently, the precise and accurate quantification of myristoylcarnitine is of significant clinical and research interest.

The "gold standard" for the quantification of endogenous small molecules like myristoylcarnitine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard. Myristoyl-L-carnitine-d3 Hydrochloride serves as an ideal internal standard for this purpose. Its chemical structure is nearly identical to the endogenous analyte, but its mass is three daltons higher due to the incorporation of three deuterium atoms. This mass difference allows for its distinct detection by the mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and other sources of analytical variability.

Physicochemical Properties of Myristoyl-L-carnitine-d3 Hydrochloride

A thorough understanding of the physicochemical properties of a standard is paramount for its effective use in experimental settings.

| Property | Value | References |

| CAS Number | 1334532-25-0 | [1][2] |

| Molecular Formula | C₂₁H₃₈D₃NO₄·HCl | [1] |

| Molecular Weight | 411.03 g/mol | [1][2] |

| Appearance | White to Off-White Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in Methanol, Ethanol, DMSO, and Water | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of Myristoyl-L-carnitine-d3 Hydrochloride: A Mechanistic Approach

The synthesis of Myristoyl-L-carnitine-d3 Hydrochloride is a multi-step process that involves the preparation of a deuterated acylating agent and its subsequent reaction with L-carnitine. The following is a representative synthetic scheme, illustrating the key chemical transformations.

Step 1: Synthesis of Myristoyl-d3 Chloride

The synthesis begins with the deuteration of a suitable precursor to myristic acid, followed by conversion to the highly reactive myristoyl-d3 chloride.

Caption: Synthesis of Myristoyl-d3 Chloride.

Causality: The chlorination of myristic acid-d3 with thionyl chloride is a standard and efficient method for producing the acyl chloride. The acyl chloride is highly electrophilic, making it an excellent acylating agent for the subsequent reaction with L-carnitine.

Step 2: Acylation of L-carnitine

The deuterated myristoyl chloride is then reacted with L-carnitine hydrochloride to form the final product.

Caption: Acylation of L-carnitine.

Causality: The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride. The hydroxyl group of L-carnitine acts as a nucleophile, attacking the electrophilic carbonyl carbon of myristoyl-d3 chloride to form an ester linkage. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Application in Quantitative Bioanalysis: An Experimental Workflow

The primary application of Myristoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the quantification of myristoylcarnitine in biological samples by LC-MS/MS. A typical workflow for this analysis is outlined below.

Caption: Experimental workflow for myristoylcarnitine quantification.

Detailed Experimental Protocol: Quantification of Myristoylcarnitine in Human Plasma

This protocol provides a detailed methodology for the quantification of myristoylcarnitine in human plasma using Myristoyl-L-carnitine-d3 Hydrochloride as an internal standard.

1. Materials and Reagents:

-

Myristoyl-L-carnitine standard (for calibration curve)

-

Myristoyl-L-carnitine-d3 Hydrochloride (Internal Standard)

-

LC-MS grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Human Plasma (control and study samples)

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Myristoyl-L-carnitine in methanol.

-

Prepare a 1 mg/mL stock solution of Myristoyl-L-carnitine-d3 Hydrochloride in methanol.

-

From the Myristoyl-L-carnitine stock solution, prepare a series of working standards by serial dilution in methanol to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of Myristoyl-L-carnitine-d3 Hydrochloride at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate myristoylcarnitine from other plasma components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Myristoyl-L-carnitine 372.3 85.1 | Myristoyl-L-carnitine-d3 | 375.3 | 85.1 |

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis and Quantification:

-

Integrate the peak areas for both Myristoyl-L-carnitine and Myristoyl-L-carnitine-d3.

-

Calculate the peak area ratio (Myristoyl-L-carnitine / Myristoyl-L-carnitine-d3).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of Myristoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Trustworthiness: A Self-Validating System

The use of a stable isotope-labeled internal standard like Myristoyl-L-carnitine-d3 Hydrochloride creates a self-validating system. Any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. This co-eluting, co-ionizing internal standard ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification. This approach is the cornerstone of robust bioanalytical methods and is highly recommended by regulatory agencies for drug development studies.

Authoritative Grounding and Clinical Significance

Elevated levels of myristoylcarnitine can be a biomarker for several inherited metabolic disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency. In these conditions, the body is unable to properly break down long-chain fatty acids, leading to their accumulation as acylcarnitines. This can result in serious health problems, including cardiomyopathy, hypoglycemia, and muscle weakness. The accurate measurement of myristoylcarnitine is therefore critical for the diagnosis and monitoring of these disorders.

Conclusion

Myristoyl-L-carnitine-d3 Hydrochloride is an indispensable tool for researchers and clinicians working in the field of metabolism. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of myristoylcarnitine, providing valuable insights into fatty acid metabolism and aiding in the diagnosis and management of metabolic diseases. This guide has provided a comprehensive overview of its properties, synthesis, and application, empowering researchers to confidently incorporate this critical reagent into their analytical workflows.

References

Sources

An In-Depth Technical Guide to Myristoyl-L-carnitine-d3 Hydrochloride: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Myristoyl-L-carnitine-d3 Hydrochloride, a deuterated long-chain acylcarnitine of significant interest in metabolic research and clinical diagnostics. The document delves into the fundamental characteristics of this stable isotope-labeled internal standard, offering insights into its structure, stability, and solubility. Furthermore, it outlines its critical application in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), complete with a detailed experimental protocol and a discussion of the underlying scientific principles. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical chemistry, and pharmaceutical sciences.

Introduction: The Role of Acylcarnitines and the Need for Stable Isotope-Labeled Standards

Acylcarnitines are a class of molecules crucial for cellular energy metabolism. They are formed when a fatty acid is attached to L-carnitine, a compound essential for transporting long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production. The profile of acylcarnitines in biological fluids can serve as a valuable biomarker for a range of inborn errors of metabolism, as well as acquired metabolic disorders.

Myristoyl-L-carnitine is a naturally occurring long-chain acylcarnitine.[1] Its levels in plasma have been observed to be decreased in patients with chronic fatigue syndrome and increased in those with end-stage renal disease.[1] Accurate and precise quantification of myristoyl-L-carnitine in complex biological matrices is therefore of significant diagnostic and research interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acylcarnitines due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological sample. To overcome this challenge, stable isotope-labeled internal standards are employed. Myristoyl-L-carnitine-d3 Hydrochloride is a deuterated analog of myristoyl-L-carnitine, designed to serve as an ideal internal standard for its quantification.[3] Its near-identical physicochemical properties to the endogenous analyte ensure that it experiences the same extraction recovery and matrix effects, thus enabling highly accurate and precise measurements.[4]

Physicochemical Properties of Myristoyl-L-carnitine-d3 Hydrochloride

A thorough understanding of the physical and chemical properties of Myristoyl-L-carnitine-d3 Hydrochloride is fundamental to its proper handling, storage, and application in a research setting.

Chemical Structure and Identity

Myristoyl-L-carnitine-d3 Hydrochloride is the hydrochloride salt of the deuterated form of myristoyl-L-carnitine, where three hydrogen atoms on one of the N-methyl groups of the carnitine moiety are replaced with deuterium.

-

Chemical Name: (R)-3-Carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium chloride[5]

-

Synonyms: Tetradecanoyl-L-carnitine-d3 HCl, C14:0 Carnitine-d3 HCl[5]

-

CAS Number: 1334532-25-0[5]

Table 1: Key Chemical Identifiers

| Identifier | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₈D₃NO₄·HCl | [5] |

| Molecular Weight | 411.03 g/mol | [5] |

| InChI Key | TWGWHMYOGIGWDM-IQDJPGLDSA-N |

Physical Properties

Myristoyl-L-carnitine-d3 Hydrochloride is typically supplied as a white to off-white solid.[6] Its physical state and solubility are critical considerations for the preparation of stock solutions and standards for quantitative analysis.

Table 2: Physical and Solubility Data

| Property | Value | Reference(s) |

| Appearance | White to off-white solid | [6] |

| Solubility | DMF: 20 mg/mLDMSO: 14 mg/mLEthanol: 20 mg/mL | [1] |

Stability and Storage

Proper storage is crucial to maintain the integrity and stability of Myristoyl-L-carnitine-d3 Hydrochloride.

-

Solid Form: When stored as a solid at -20°C, the compound is stable for at least four years.[1]

-

In Solvent: Solutions of Myristoyl-L-carnitine-d3 Hydrochloride in organic solvents should be stored at -80°C to ensure long-term stability.[6]

It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Application in Quantitative Bioanalysis: A Methodological Deep Dive

The primary application of Myristoyl-L-carnitine-d3 Hydrochloride is as an internal standard for the accurate quantification of myristoyl-L-carnitine in biological samples by LC-MS/MS. This section provides a detailed experimental workflow, from sample preparation to data analysis, grounded in the principles of scientific integrity and trustworthiness.

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the biological sample prior to any sample processing steps. The deuterated standard, being chemically identical to the endogenous analyte, will behave in the same manner during extraction, derivatization (if any), and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratios (m/z). By measuring the ratio of the analyte's signal to the internal standard's signal, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample loss or matrix effects.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Myristoyl-L-carnitine in Human Plasma

This protocol is a representative method for the quantification of myristoyl-L-carnitine in human plasma using Myristoyl-L-carnitine-d3 Hydrochloride as an internal standard. It is essential to validate this method in your laboratory to ensure it meets the required performance characteristics.

3.2.1. Materials and Reagents

-

Myristoyl-L-carnitine (analyte standard)

-

Myristoyl-L-carnitine-d3 Hydrochloride (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (from a certified source)

-

Solid-phase extraction (SPE) cartridges (e.g., C8 or mixed-mode cation exchange)

3.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of myristoyl-L-carnitine and Myristoyl-L-carnitine-d3 Hydrochloride and dissolve each in 1 mL of methanol. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of myristoyl-L-carnitine by serial dilution of the stock solution with methanol:water (1:1, v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Myristoyl-L-carnitine-d3 Hydrochloride stock solution with methanol:water (1:1, v/v).

3.2.3. Sample Preparation

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Spiking: Add 10 µL of the internal standard working solution (100 ng/mL) to each plasma sample, calibrator, and quality control sample.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 15 seconds.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate myristoyl-L-carnitine from other plasma components. For example:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B for re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Myristoyl-L-carnitine: Precursor ion (Q1) m/z 372.3 -> Product ion (Q3) m/z 85.1

-

Myristoyl-L-carnitine-d3: Precursor ion (Q1) m/z 375.3 -> Product ion (Q3) m/z 85.1[7]

-

3.2.5. Data Analysis

-

Peak Integration: Integrate the peak areas of the analyte and the internal standard for each sample.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Quantification: Determine the concentration of myristoyl-L-carnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Causality Behind Experimental Choices

-

Choice of Deuterated Standard: Deuterium is used as the isotopic label because it is relatively inexpensive and easy to incorporate synthetically. The d3 label on a non-exchangeable position (the N-methyl group) ensures the stability of the label throughout the analytical process.[8]

-

Protein Precipitation with Acetonitrile: Acetonitrile is an effective solvent for precipitating plasma proteins while keeping the acylcarnitines in solution.

-

Reversed-Phase Chromatography: A C18 column is well-suited for retaining and separating the relatively nonpolar long-chain acylcarnitines.

-

Formic Acid in Mobile Phase: The addition of a small amount of formic acid improves the ionization efficiency of the acylcarnitines in the ESI source by promoting the formation of protonated molecules.

-

MRM Detection: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. The characteristic neutral loss of 59 Da (trimethylamine) and the product ion at m/z 85 are common for acylcarnitines.[2]

Synthesis and Quality Control of Deuterated Standards: Ensuring Trustworthiness

The reliability of quantitative data is directly dependent on the quality of the internal standard. Therefore, a robust synthesis and stringent quality control process are paramount.

Synthesis

The synthesis of Myristoyl-L-carnitine-d3 Hydrochloride typically involves the acylation of d3-L-carnitine with myristoyl chloride or a similar activated myristic acid derivative. The d3-L-carnitine itself can be synthesized from precursors containing deuterated methyl groups.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. NULL [szabo-scandic.com]

- 5. scbt.com [scbt.com]

- 6. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]

- 7. researchgate.net [researchgate.net]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Understanding deuterated standards in mass spectrometry

An In-Depth Technical Guide to Deuterated Standards in Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

In the landscape of quantitative mass spectrometry, particularly in regulated bioanalysis, the pursuit of accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantification, and at its heart lies the use of a Stable Isotope-Labeled (SIL) internal standard. Among SILs, deuterated standards are the most common, offering a cost-effective and chemically analogous proxy for the analyte of interest.[1] This guide provides a deep dive into the core principles, practical applications, and critical nuances of using deuterated internal standards in LC-MS workflows. We will move beyond procedural descriptions to explore the underlying causality of experimental choices, empowering researchers, scientists, and drug development professionals to build robust, self-validating analytical methods.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core concept of IDMS is elegantly simple yet powerful. A known quantity of an isotopically distinct version of the analyte, the internal standard (IS), is added to a sample at the earliest possible stage.[2][3][4] This "spiked" sample is then subjected to the entire analytical workflow, including extraction, purification, and injection into the LC-MS system.

Because the deuterated internal standard is chemically almost identical to the analyte, it experiences nearly the same physical losses during sample preparation and the same ionization efficiencies (or suppressions) in the mass spectrometer's source.[5][6] The mass spectrometer, however, can easily distinguish between the analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio.[2] Quantification is therefore not based on the absolute signal intensity of the analyte, which can be highly variable, but on the ratio of the analyte's signal to the internal standard's signal.[3] This ratio remains stable, correcting for a multitude of potential errors.

Caption: The core workflow of Isotope Dilution Mass Spectrometry (IDMS).

The Role of the Deuterated Standard in Mitigating Analytical Variability

The primary function of a deuterated internal standard is to serve as a perfect chemical mimic for the analyte, providing a self-validating system within each sample. Its utility is most pronounced in correcting for two major sources of error: sample processing inconsistencies and matrix effects.

Correction for Sample Loss

During multi-step sample preparation protocols (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), it is almost impossible to achieve 100% analyte recovery. Moreover, recovery can vary from sample to sample. By adding the deuterated standard at the very beginning, it is subjected to the same extraction inefficiencies as the target analyte. If 20% of the analyte is lost during a step, 20% of the internal standard will also be lost. The crucial ratio between them, however, remains constant, ensuring that the final calculated concentration is unaffected by recovery variability.

The Critical Challenge of Matrix Effects

Matrix effects are a notorious source of imprecision and inaccuracy in LC-MS/MS analysis.[7] They occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites in plasma) interfere with the ionization of the analyte in the mass spectrometer's source.[8] This can lead to either ion suppression (a decreased signal) or ion enhancement (an increased signal), both of which are unpredictable and can vary significantly between different samples.[8]

An ideal deuterated internal standard co-elutes perfectly with the analyte. By doing so, both the analyte and the standard pass through the ion source at the exact same time, experiencing the exact same degree of ion suppression or enhancement. While their absolute signals may fluctuate wildly, their ratio remains constant, effectively nullifying the impact of the matrix.[9]

Caption: How a co-eluting deuterated standard compensates for matrix effects.

Field-Proven Insights: Potential Pitfalls and Best Practices

While deuterated standards are powerful tools, their blind application can lead to significant errors. An experienced scientist understands the subtleties that differentiate a robust method from a fragile one. The key lies in recognizing that "chemically identical" is an approximation.

The Chromatographic Isotope Effect

The carbon-deuterium (C-D) bond is slightly stronger and less polar than a carbon-hydrogen (C-H) bond.[10] This subtle difference can sometimes lead to a small but significant change in retention time on a chromatography column, an issue known as the chromatographic isotope effect.[1][10][11] Deuterated compounds typically elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[11]

Why this matters: If the analyte and its deuterated standard do not co-elute perfectly, they can enter the ion source at moments with different matrix compositions. This leads to differential matrix effects, where the standard and analyte are suppressed or enhanced to different degrees, violating the core assumption of IDMS and leading to inaccurate quantification.[7][10] Studies have shown that even a slight retention time shift can cause the matrix effects experienced by the analyte and its SIL to differ by 26% or more.[10]

Self-Validating Protocol: Always verify co-elution during method development. Overlay the chromatograms of the analyte and the deuterated standard. The peaks should be perfectly symmetrical and have the same retention time. If a significant shift is observed, consider using a standard with a different labeling position or, ideally, a ¹³C-labeled standard, which does not exhibit this effect.[10][11]

Isotopic Stability and Back-Exchange

A critical requirement for any internal standard is stability. For deuterated standards, this means the deuterium atoms must remain bonded to the molecule throughout storage, sample preparation, and analysis. The primary risk is back-exchange , where deuterium atoms are swapped for hydrogen atoms from the solvent (e.g., water, methanol).[1][12]

This is most likely to occur if the deuterium is placed on or near heteroatoms with exchangeable protons, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[12][13] Such instability compromises the isotopic purity of the standard, leading to an underestimation of the analyte concentration.

Self-Validating Protocol:

-

Strategic Labeling: Select or synthesize standards where deuterium atoms are placed on stable, non-labile positions, such as aliphatic or aromatic carbons not adjacent to heteroatoms.

-

Mass Shift: Use a standard with a mass shift of at least +3 Da relative to the analyte. This minimizes interference from the natural isotopic abundance of the analyte (the M+1 and M+2 peaks). Typically, standards contain 2 to 10 deuterium atoms.[5]

-

Purity Verification: Always use standards with certified high isotopic enrichment (≥98%) and chemical purity (>99%).[5]

Quantitative Data & Standard Selection

While deuterium is the most common and cost-effective choice for isotopic labeling, other stable isotopes like ¹³C and ¹⁵N offer distinct advantages, primarily by circumventing the pitfalls associated with deuterium.[1]

Table 1: Comparison of Common Stable Isotope-Labeled Internal Standards

| Feature | Deuterated (²H) Standards | ¹³C-Labeled Standards | ¹⁵N-Labeled Standards |

|---|---|---|---|

| Relative Cost | Lowest | Highest | High |

| Synthesis | Generally easiest[1] | More complex | Complex |

| Co-elution | May exhibit slight chromatographic shifts[10] | Generally co-elute perfectly[10] | Generally co-elute perfectly[10] |

| Isotopic Stability | Risk of back-exchange at labile sites[1][10] | Highly stable; no exchange[10] | Highly stable; no exchange[10] |

| Matrix Effect Compensation | Highly effective, but can be compromised by chromatographic shifts[10] | Considered the "gold standard" due to perfect co-elution[10] | Also highly effective |

Experimental Protocol: Assessing Matrix Effects

A robust method validation, as guided by regulatory bodies like the FDA, requires a direct assessment of matrix effects.[14][15] The following protocol describes a standard experiment to quantify the impact of the matrix on an analyte's signal.

Objective: To determine if the presence of matrix components alters the ionization of the analyte and internal standard.

Methodology:

-

Prepare Sample Sets:

-

Set 1 (Neat Solution): Spike the analyte and the deuterated internal standard (D-SIL) into the final analysis solvent (e.g., 50:50 Methanol:Water).

-

Set 2 (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using the finalized sample preparation method. After the final evaporation step, reconstitute the dried extract with the same solution prepared for Set 1.

-

-

Analysis: Inject and analyze both sets of samples using the LC-MS/MS method.

-

Calculation: The matrix factor (MF) is calculated for the analyte and the D-SIL separately for each lot of matrix:

-

MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

-

-

IS-Normalized MF: Calculate the IS-normalized MF:

-

IS-Normalized MF = (MF of Analyte) / (MF of D-SIL)

-

-

Acceptance Criteria:

-

An MF of 1 indicates no matrix effect.

-

An MF < 1 indicates ion suppression.

-

An MF > 1 indicates ion enhancement.

-

For the method to be considered free of significant matrix effects, the coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.

-

Caption: Workflow for the quantitative assessment of matrix effects.

Conclusion

Deuterated internal standards are indispensable for achieving the accuracy, precision, and robustness required in modern quantitative mass spectrometry.[5][12] They provide an elegant solution to the inherent variabilities of complex sample preparation and the challenges of LC-MS analysis.[2][5] However, their power is only fully realized when applied with a deep understanding of their potential limitations, namely the chromatographic isotope effect and the risk of back-exchange.[1] By designing and validating methods with these principles in mind—ensuring co-elution, verifying isotopic stability, and using high-purity reagents—researchers can build truly reliable and defensible analytical systems. The internal standard is not merely an additive; it is the cornerstone of quantitative integrity.

References

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter . (2025, November 8). YouTube. Retrieved from [Link]

-

The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays . IRL @ UMSL. Retrieved from [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? Quora. Retrieved from [Link]

-

Deuterated Compounds | Stable Isotope-Labeled Standards . Pharmaffiliates. Retrieved from [Link]

-

Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry . (2025, October 27). ACS Publications. Retrieved from [Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards . Hilaris Publisher. Retrieved from [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites . (2020, July 15). PubMed. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . ijcrt.org. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . Waters Corporation. Retrieved from [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org. Retrieved from [Link]

-

Deuterated Standards for LC-MS Analysis . (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025, October 30). YouTube. Retrieved from [Link]

-

Guideline on Isotope Dilution Mass Spectrometry . (2017, May 22). OSTI.GOV. Retrieved from [Link]

-

Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . (2025, March 10). Chromatography Online. Retrieved from [Link]

-

Effective Synthesis of Deuterated n-Octylamine and Its Analogues . EPJ Web of Conferences. Retrieved from [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis . (2019, January 5). PubMed Central. Retrieved from [Link]

-

Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes . NIH. Retrieved from [Link]

-

Quantitative analysis of the proteome Proteomics Data Standards . uab.edu. Retrieved from [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review . (2017, December 18). Crimson Publishers. Retrieved from [Link]

-

Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS . (2025, January 11). PubMed Central. Retrieved from [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . FDA. Retrieved from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

The Advantages of Using Stable Isotope-Labeled Nucleic Acids . (2023, December 3). Silantes. Retrieved from [Link]

-

ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . (2024, January 27). ich.org. Retrieved from [Link]

-

Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples . NIH. Retrieved from [Link]

-

Isotope dilution . Wikipedia. Retrieved from [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds . (2014, February 27). Macmillan Group. Retrieved from [Link]

-

Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method . (2023, January 24). RPubs. Retrieved from [Link]

-

(PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification . (2025, August 7). ResearchGate. Retrieved from [Link]

-

Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. Retrieved from [Link]

-

What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone . (2025, July 11). YouTube. Retrieved from [Link]

-

Hydrogen–Deuterium Exchange Mass Spectrometry . (2013, July 1). Spectroscopy Online. Retrieved from [Link]

-

Bioanalytical Method Validation . fda.gov. Retrieved from [Link]

-

Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment . (2025, August 9). ResearchGate. Retrieved from [Link]

-

Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate. Retrieved from [Link]

-

USFDA. Guidance for Industry: Bioanalytical Method Validation . (2025, August 5). ResearchGate. Retrieved from [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review" . (2025, August 6). ResearchGate. Retrieved from [Link]

-

Isotope Dilution Mass Spectrometry . (2013, April 24). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. myadlm.org [myadlm.org]

- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. fda.gov [fda.gov]

- 15. hhs.gov [hhs.gov]

Deconstructing the Certificate of Analysis: A Technical Guide to Myristoyl-L-carnitine-d3 Hydrochloride

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a compound's identity, purity, and suitability for its intended application. This guide provides an in-depth technical examination of the analytical methodologies and scientific principles that underpin a comprehensive CoA for Myristoyl-L-carnitine-d3 Hydrochloride, a critical isotopically labeled internal standard used in quantitative bioanalysis.

Myristoyl-L-carnitine-d3 Hydrochloride is the deuterated form of Myristoyl-L-carnitine, a long-chain acylcarnitine.[1] Its primary application is as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices via mass spectrometry.[2] The integrity of this standard is paramount, as any impurities or inaccuracies in its characterization will directly impact the reliability of the resulting experimental data. This guide will dissect the key analytical tests presented on a CoA, elucidating the "why" behind the "how" of each experimental choice.

Identity and Structure Verification

The first and most fundamental aspect of any CoA is the unequivocal confirmation of the compound's identity. For Myristoyl-L-carnitine-d3 Hydrochloride, this involves a multi-pronged approach to verify its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation patterns. For Myristoyl-L-carnitine-d3 Hydrochloride, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Experimental Rationale: The choice of electrospray ionization (ESI) is dictated by the polar and charged nature of the carnitine molecule. The deuterated methyl groups on the quaternary amine provide a distinct mass shift that is readily detectable.

Table 1: Representative Mass Spectrometry Data

| Parameter | Specification | Result | Method |

| Molecular Formula | C₂₁H₃₉D₃ClNO₄ | Confirmed | ESI-HRMS |

| Molecular Weight | 411.04 | 411.0412 | ESI-HRMS |

| Mass Spectrum | Conforms to structure | Conforms | ESI-MS/MS |

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule by mapping the chemical environment of its hydrogen atoms.

Experimental Rationale: The ¹H NMR spectrum is used to confirm the presence of the myristoyl chain, the carnitine backbone, and the absence of significant organic impurities. The integration of the signals provides a quantitative measure of the relative number of protons in different parts of the molecule. The characteristic signals for the carnitine moiety and the long aliphatic chain of the myristoyl group are key identifiers.

Purity Assessment

Purity is a critical parameter that directly influences the accuracy of quantitative studies. A combination of chromatographic techniques is employed to assess both chemical and chiral purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the chemical purity of pharmaceutical compounds and reference standards. A reversed-phase HPLC method coupled with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD) is typically used.

Experimental Rationale: Reversed-phase chromatography is chosen due to the amphipathic nature of the molecule. The long hydrocarbon tail of the myristoyl group provides sufficient retention on a C18 column. The use of an ion-pairing reagent like heptafluorobutyric acid can improve peak shape for the quaternary amine.[3] Since the carnitine moiety lacks a strong chromophore, CAD or mass spectrometric detection is often preferred for its universal response to non-volatile analytes.

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or a mixture of methanol and water.

Chiral Purity

The biological activity of carnitine and its derivatives is stereospecific, with the L-enantiomer being the biologically active form. Therefore, confirming the enantiomeric purity of Myristoyl-L-carnitine-d3 Hydrochloride is essential.

Experimental Rationale: Chiral HPLC is a direct method for separating enantiomers. This is often achieved using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other.[4] An alternative approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase column.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to determine enantiomeric purity.[7][8]

Table 2: Purity Specifications

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | HPLC-CAD/MS |

| Chiral Purity (L-enantiomer) | ≥99.0% | 99.8% | Chiral HPLC |

Content and Composition

Water Content by Karl Fischer Titration

The presence of water can affect the stability and accurate weighing of the compound. Karl Fischer titration is the gold standard for water content determination in pharmaceuticals due to its high accuracy, precision, and specificity for water.[9][10][11]

Experimental Rationale: This method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[9][11] Coulometric Karl Fischer is suitable for very low water content, while volumetric titration is used for higher levels.[9] The choice between the two depends on the expected water content of the material.

dot

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Residual Solvents by Headspace Gas Chromatography (HS-GC)

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by purification processes.[12] Their presence is a safety concern and is controlled according to guidelines such as USP <467> and ICH Q3C.[13][14]

Experimental Rationale: Headspace gas chromatography is the preferred method for residual solvent analysis. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the gas chromatograph. This technique avoids the injection of non-volatile matrix components, which can contaminate the GC system. A flame ionization detector (FID) is commonly used for quantification.

Table 3: Content and Composition Analysis

| Parameter | Specification | Result | Method |

| Water Content | ≤ 5.0% | 1.2% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> requirements | Complies | HS-GC-FID |

Physical Properties and Storage

Appearance

A visual inspection of the physical form and color of the material is a basic but important quality control check.

Solubility

Solubility information is crucial for the end-user to prepare stock solutions and working standards. The solubility is typically tested in common laboratory solvents.

Storage and Stability

Proper storage conditions are essential to maintain the integrity of the reference standard over time. Acylcarnitines can be susceptible to hydrolysis, especially at room temperature.[15][16][17] Long-term stability studies are conducted to establish the recommended storage conditions and re-test date.

Table 4: Physical Properties and Storage

| Parameter | Specification | Result |

| Appearance | White to off-white solid | White solid |

| Solubility | Soluble in Methanol, DMSO, Ethanol | Conforms |

| Storage Condition | -20°C[18][1] | -20°C |

| Stability | Stable for at least 2 years at -20°C | Conforms |

Conclusion

The Certificate of Analysis for Myristoyl-L-carnitine-d3 Hydrochloride is a testament to the rigorous quality control measures that ensure its suitability as an internal standard. Each analytical test, from mass spectrometry for identity confirmation to chiral HPLC for enantiomeric purity, is carefully selected and validated to provide a comprehensive and reliable assessment of the material's quality. By understanding the scientific principles behind these analyses, researchers can have full confidence in the data they generate using this critical reagent.

Sources

- 1. Myristoyl-L-carnitine-14,14,14-d3(chloride) | Isotope-Labeled Compounds | 1297271-54-5 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization. | Semantic Scholar [semanticscholar.org]

- 7. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. mt.com [mt.com]

- 12. uspnf.com [uspnf.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Residual Solvent Analysis Information | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency. | Semantic Scholar [semanticscholar.org]

- 18. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to the Safe Handling and Application of Myristoyl-L-carnitine-d3 Hydrochloride

This guide provides an in-depth exploration of Myristoyl-L-carnitine-d3 Hydrochloride, offering critical safety information and expert-driven protocols for its use in research and development. Designed for scientists and drug development professionals, this document moves beyond standard safety data sheets to deliver a nuanced understanding of this compound's characteristics, ensuring both personnel safety and experimental integrity.

Introduction: Understanding the Role and Nature of Myristoyl-L-carnitine-d3 Hydrochloride

Myristoyl-L-carnitine-d3 Hydrochloride is a deuterated form of Myristoyl-L-carnitine, a naturally occurring long-chain acylcarnitine.[1][2] Acylcarnitines are crucial intermediates in cellular metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[3] In the laboratory setting, the deuterated form, Myristoyl-L-carnitine-d3, serves as an indispensable internal standard for the precise quantification of its unlabeled counterpart in biological samples using mass spectrometry (GC-MS or LC-MS).[1][4] The incorporation of deuterium (d3) provides a distinct mass shift, allowing for clear differentiation from the endogenous analyte without significantly altering its chemical behavior in analytical systems.

While deuterated compounds are not radioactive, their handling requires a thorough understanding of the parent molecule's toxicology and any subtle physicochemical changes introduced by isotopic substitution.[5] This guide is structured to provide that understanding, ensuring that this valuable research tool is used both safely and effectively.

Compound Identification and Properties

A clear identification of the research material is the first step in a self-validating safety protocol.

| Identifier | Value | Source(s) |

| Chemical Name | (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(tetradecanoyloxy)propan-1-aminium, monochloride | |

| Synonyms | CAR 14:0-d3, C14:0 Carnitine-d3, L-Myristoylcarnitine-d3 | [1] |

| CAS Number | 1334532-25-0 | [6] |

| Molecular Formula | C₂₁H₃₉D₃NO₄ • Cl | [1] |

| Formula Weight | 411.0 g/mol | [1] |

| Appearance | Solid (White to off-white) | [4] |

| Purity | ≥99% deuterated forms (d1-d3) | [1] |

Solubility Data:

| Solvent | Solubility | Source(s) |

| DMF | ≥ 20 mg/mL | [4] |

| DMSO | ≥ 14 mg/mL | [4] |

| Ethanol | ≥ 20 mg/mL | [4] |

Note: The hygroscopic nature of DMSO can impact solubility; it is crucial to use freshly opened solvent.[4]

Hazard Identification and Toxicological Profile

Myristoyl-L-carnitine-d3 Hydrochloride is classified as hazardous. The primary risks are associated with direct contact and inhalation of the solid material.

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[7]

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.[7]

Signal Word: Warning

Expert Analysis of Toxicological Risks: The toxicological data for the deuterated compound are limited. Therefore, the toxicological properties are assumed to be similar to the unlabeled parent compound, L-carnitine and its esters.

-

L-carnitine and Acylcarnitines: These are endogenous molecules with low systemic toxicity.[8] High doses may lead to gastrointestinal discomfort, such as nausea and vomiting.[8] The primary hazard in a laboratory context is not systemic toxicity but the irritant effects of the concentrated, pure compound as a powder or in solution.

-

Hydrochloride Salt: The hydrochloride form can contribute to the compound's irritant properties, particularly upon contact with moist tissues like the eyes, skin, and respiratory tract.

-

Deuteration Impact: The general consensus is that deuterated compounds exhibit low toxicity.[5] The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," potentially slowing down metabolic processes at the site of deuteration. However, for a compound like this, used in small quantities as an internal standard, this effect is not considered a significant health hazard. The primary hazards remain those of the parent molecule.[5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential. Engineering controls are the first and most effective line of defense.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound (weighing, transferring, preparing stock solutions) must be conducted in a certified chemical fume hood. This prevents inhalation of airborne dust particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemical-resistant gloves. Inspect gloves for tears or holes before each use. Change gloves immediately if they become contaminated.

-

Lab Coat: A full-length lab coat should be worn and kept fastened.

-

-

Respiratory Protection: Not typically required when working in a functional fume hood. If engineering controls are not available or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.

Workflow: Donning and Doffing PPE```dot

Caption: Step-by-step workflow for managing a solid chemical spill.

First Aid Measures:

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention. [7]* Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician. [7]* Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

Experimental Protocols: Best Practices in the Lab

The following protocols are designed to ensure safety and accuracy when working with Myristoyl-L-carnitine-d3 Hydrochloride.

Protocol 1: Weighing the Solid Compound

-

Preparation: Ensure the analytical balance is inside a fume hood or a vented balance enclosure. Place a clean weigh boat on the balance and tare it.

-

Aliquotting: Using a clean spatula, carefully transfer a small amount of the solid from the storage vial to the weigh boat. Make slow, deliberate movements to avoid creating airborne dust.

-

Sealing: Immediately and tightly close the main storage vial to protect the remaining compound from atmospheric moisture.

-

Recording: Record the final weight.

-